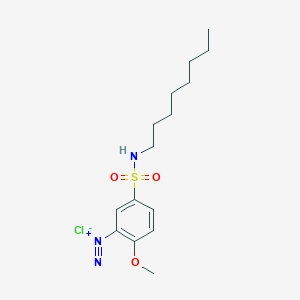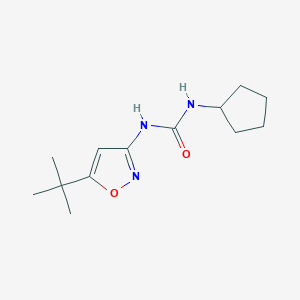![molecular formula C16H21N3O5 B14374440 2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B14374440.png)
2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid is a complex organic compound that belongs to the class of amino acids It features a pyrrolidine ring and a hydroxyphenyl group, making it structurally unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Coupling Reactions: The final assembly of the molecule often involves peptide coupling reactions to link the amino acid components.
Industrial Production Methods
Industrial production of this compound may utilize automated peptide synthesizers, which allow for the efficient and scalable synthesis of complex peptides and amino acids. These methods often involve solid-phase synthesis techniques, where the compound is assembled step-by-step on a solid support.
Chemical Reactions Analysis
Types of Reactions
2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialized materials and biochemical reagents.
Mechanism of Action
The mechanism of action of 2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering protein conformation, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tyrosine: An amino acid with a similar hydroxyphenyl group.
Proline: Contains a pyrrolidine ring, similar to the structure of the compound .
Phenylalanine: Another amino acid with a benzyl side chain.
Uniqueness
2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid is unique due to its combination of a pyrrolidine ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of reactions and applications that are not possible with simpler amino acids.
Properties
Molecular Formula |
C16H21N3O5 |
|---|---|
Molecular Weight |
335.35 g/mol |
IUPAC Name |
2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C16H21N3O5/c17-12(8-10-3-5-11(20)6-4-10)16(24)19-7-1-2-13(19)15(23)18-9-14(21)22/h3-6,12-13,20H,1-2,7-9,17H2,(H,18,23)(H,21,22)/t12-,13+/m0/s1 |
InChI Key |
SZEIFUXUTBBQFQ-QWHCGFSZSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-hydroxy-N-(2-methylphenyl)-2-[(2-methylphenyl)diazenyl]but-2-enamide](/img/structure/B14374362.png)
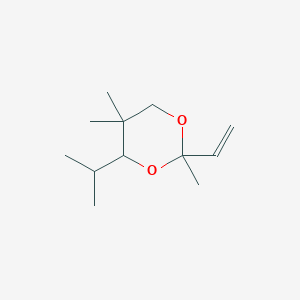
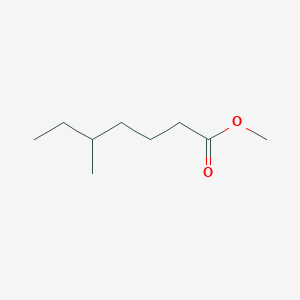
![1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14374414.png)
![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)
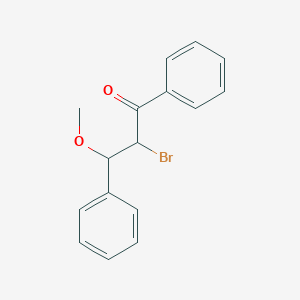
![2-[(Trimethylsilyl)methyl]pent-4-enal](/img/structure/B14374430.png)
![1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14374432.png)
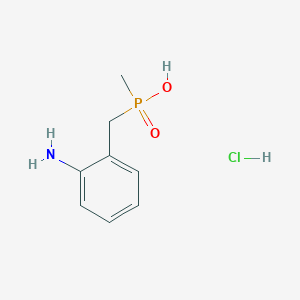
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B14374435.png)
